molecular formula C14H20BFO4S B2402650 1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- CAS No. 1351499-67-6

1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B2402650
CAS No.: 1351499-67-6
M. Wt: 314.18
InChI Key: PLQJXELCMSDSMC-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- is an organoboron compound with a complex molecular structure. This compound is part of the broader class of boronic acids and their derivatives, which are known for their utility in various chemical reactions, particularly in cross-coupling reactions.

Mechanism of Action

Target of Action

The compound, also known as 1,3,2-Dioxaborolane, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the halide. In the transmetalation step, the organoboron compound (our compound of interest) transfers the organic group to the palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key process in synthetic chemistry, particularly in the synthesis of complex organic compounds . The products of this reaction can be involved in various biochemical pathways, depending on their structure.

Result of Action

The primary result of the compound’s action in the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in a polar solvent . The choice of base and solvent can significantly affect the yield and selectivity of the reaction . Furthermore, the reaction is typically performed under mild conditions, which helps to preserve the functional group tolerance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of a boronic acid derivative with a suitable fluorinated aromatic compound under specific conditions. The reaction conditions often require the use of a palladium catalyst and a base to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. The process would be carried out in reactors designed to handle the specific requirements of the reaction, such as temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or metal-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Various oxidized derivatives of the starting material.

  • Reduction: Reduced forms of the compound.

Scientific Research Applications

This compound finds applications in various fields of scientific research:

  • Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

  • Biology: It can be used as a tool in biological studies to probe molecular interactions and pathways.

  • Medicine: Its derivatives are explored for potential therapeutic applications, including drug discovery and development.

  • Industry: It is utilized in the production of materials and chemicals that require precise molecular architectures.

Comparison with Similar Compounds

  • Boronic acids

  • Boronic esters

  • Organoboron compounds used in cross-coupling reactions

Properties

IUPAC Name

2-[3-fluoro-4-(methylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO4S/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(12(16)8-11)9-21(5,17)18/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQJXELCMSDSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CS(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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